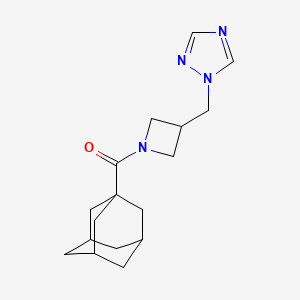![molecular formula C7H13N3 B2690849 [1-(propan-2-yl)-1H-imidazol-4-yl]methanamine CAS No. 1368493-92-8](/img/structure/B2690849.png)
[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular weight of “this compound” is 198.09 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Synthesis of Imidazo-Pyrazines : A study by Galli et al. (2019) demonstrated the use of 1H-(imidazol-5-yl)-N-substituted methanamines in the synthesis of imidazopyrazine derivatives. This process involved reacting with aldehydes and isocyanides, yielding excellent results. The nitrogen atom of the imidazole played a crucial role in channeling the reaction and suppressing side products (Galli et al., 2019).
Corrosion Inhibition : Yadav, Sarkar, and Purkait (2015) researched the use of amino acid compounds, including a variant of 1H-benzo[d]imidazole-2-yl methanamine, as eco-friendly corrosion inhibitors for steel. These compounds demonstrated mixed-type inhibition properties and adhered to steel surfaces following the Langmuir adsorption isotherm (Yadav et al., 2015).
Optical Properties of Polyazines : Volpi et al. (2017) synthesized a series of new imidazo[1,5-a]pyridines using methanamines, showcasing their potential for technological applications due to their tunable luminescence and large Stokes' shifts (Volpi et al., 2017).
Synthesis of Schiff Base Ligands : Al-Hakimi et al. (2020) reported the synthesis of Schiff base ligands using 1H-benzo[d]imidazol-2-yl methanamine, which were then used to create metal complexes with potential antibacterial, antifungal, and antitumor activities (Al-Hakimi et al., 2020).
Cytotoxic Effects in Cancer Cells : Ferri et al. (2013) investigated the cytotoxic effects of Pt(II) complexes with derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine on cancer cell lines. Some of these complexes exhibited significant cytotoxicity, comparable to cisplatin in certain cases (Ferri et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-propan-2-ylimidazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-4-7(3-8)9-5-10/h4-6H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMCNHQFPFVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate](/img/structure/B2690777.png)
![1,9-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B2690778.png)


![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)

![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)

